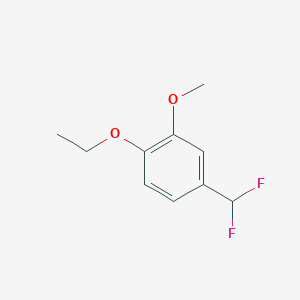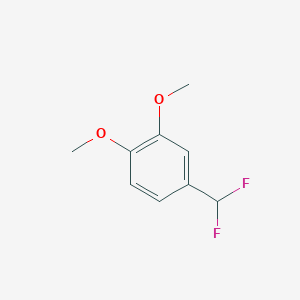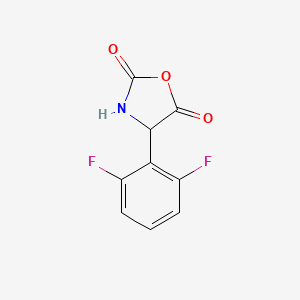
4-(2,6-Difluorophenyl)oxazolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Difluorophenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinediones. This compound is characterized by the presence of a difluorophenyl group attached to the oxazolidine-2,5-dione ring. Oxazolidinediones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluorophenyl)oxazolidine-2,5-dione can be achieved through a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by base-catalyzed cyclization. This method utilizes atmospheric carbon dioxide and readily available substrates under mild and transition-metal-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
化学反应分析
Types of Reactions
4-(2,6-Difluorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine compounds.
Substitution: The difluorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various substituted oxazolidinediones, which can have different biological and chemical properties depending on the substituents introduced.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme mechanisms.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(2,6-Difluorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anticonvulsant activity, by modulating neurotransmitter levels in the brain .
相似化合物的比较
Similar Compounds
- 5-Phenyl-oxazolidin-2,4-dione
- 5,5-Diphenylimidazolidin-2,4-dione
- 3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione
Comparison
4-(2,6-Difluorophenyl)oxazolidine-2,5-dione is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications in medicinal chemistry and material science .
属性
分子式 |
C9H5F2NO3 |
|---|---|
分子量 |
213.14 g/mol |
IUPAC 名称 |
4-(2,6-difluorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H5F2NO3/c10-4-2-1-3-5(11)6(4)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |
InChI 键 |
CJRZQZGKKBOSQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C2C(=O)OC(=O)N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
![2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride](/img/structure/B13709848.png)

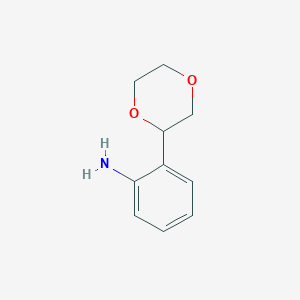

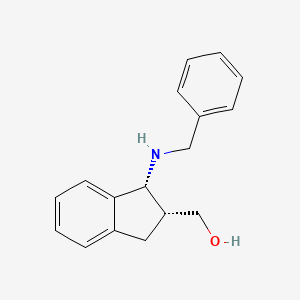
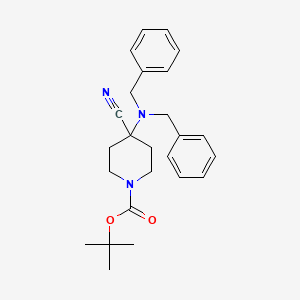

![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)
